REACTION_SMILES
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[CH3:13][S:14]([Cl:15])(=[O:16])=[O:17].[CH3:1][C:2]([CH2:3][OH:4])([CH2:5][N:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)[CH3:12].[Cl:18][CH2:19][Cl:20]>>[CH3:1][C:2]([CH2:3][O:4][S:14]([CH3:13])(=[O:16])=[O:17])([CH2:5][N:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)CN1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)(COS(C)(=O)=O)CN1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |